Cas no 13875-63-3 (1,N6-Ethenoadenine)
1,N6-Ethenoadenine Chemical and Physical Properties
Names and Identifiers
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- 3H-Imidazo[2,1-i]purine
- 1, N6- ETHENOADENINE ( Ε-ADE )
- 1,N6-ETHENOADENINE
- 1H-imidazo[2,1-f]purine
- 1(3)H-imidazo[2,1-i]purine
- 1H-Imidazo(2,1-i)purine
- ethenoadenine
- N6-Ethenoadenine
- 1H-Imidazo[2,1-i]purine
- 1,N(sup 6)-ethenoadenine
- N,1-Vinylene-9H-purine-6(1H)-imine
- 6H-1,3a,5,6,8-Pentaaza-as-indacene
- 3H-IMIDAZO(2,1-I)PURINE
- DB01952
- BIDD:GT0038
- AKOS006273818
- 3H-imidazo[1,2-i]purine
- UNII-SIN7411HG7
- 13875-63-3
- 1-N6-ethenoadenine
- SCHEMBL8127207
- imidazo[2,1-i]purine
- PD060208
- 1,N(6)-Ethenoadenine
- NS00070588
- CHEBI:42173
- MFCD00056763
- SIN7411HG7
- Q27459874
- CHEBI:29146
- 1,n6-etheno-adenine
- DTXSID90160768
- FT-0691075
- .EPSILON.-ADENINE
- 1,N6-ETHYLENEADENINE
- SCHEMBL4997669
- epsilonA nucleobase
- 1,N6-Ethenoadenine
-
- Inchi: 1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10)
- InChI Key: OGVOXGPIHFKUGM-UHFFFAOYSA-N
- SMILES: N12C=CN=C1C1=C(N=CN1)N=C2
Computed Properties
- Exact Mass: 159.05400
- Monoisotopic Mass: 159.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 58.9Ų
Experimental Properties
- Density: 1.8±0.1 g/cm3
- Melting Point: NA
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.956
- PSA: 58.87000
- LogP: 0.60560
- Vapor Pressure: Not available
1,N6-Ethenoadenine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,N6-Ethenoadenine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,N6-Ethenoadenine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E678005-2mg |
1,N6-Ethenoadenine |
13875-63-3 | 2mg |
$190.00 | 2023-05-18 | ||
| TRC | E678005-4mg |
1,N6-Ethenoadenine |
13875-63-3 | 4mg |
$299.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206264-1 mg |
1,N |
13875-63-3 | 1mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206264A-2 mg |
1,N |
13875-63-3 | 2mg |
¥4,212.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206264B-5 mg |
1,N |
13875-63-3 | 5mg |
¥6,769.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206264C-10 mg |
1,N |
13875-63-3 | 10mg |
¥10,529.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206264D-25 mg |
1,N |
13875-63-3 | 25mg |
¥22,563.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206264-1mg |
1,N |
13875-63-3 | 1mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206264A-2mg |
1,N |
13875-63-3 | 2mg |
¥4212.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206264B-5mg |
1,N |
13875-63-3 | 5mg |
¥6769.00 | 2023-09-05 |
1,N6-Ethenoadenine Related Literature
-
Tuomas Karskela,Harri L?nnberg Org. Biomol. Chem. 2006 4 4506
-
2. Formation of oxalo-substituted etheno derivatives in reactions of mucochloric acid with adenosine, guanosine and cytidineJukka M?ki,Rainer Sj?holm,Leif Kronberg J. Chem. Soc. Perkin Trans. 1 1999 2923
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Micha? Za?uski,Katarzyna Stanuch,Tadeusz Karcz,Sonja Hinz,Gniewomir Latacz,Ewa Szymańska,Jakub Schabikowski,Agata Doro?-P?onka,Jadwiga Handzlik,Anna Drabczyńska,Christa E. Müller,Katarzyna Kie?-Kononowicz Med. Chem. Commun. 2018 9 951
Additional information on 1,N6-Ethenoadenine
Recent Advances in the Study of 1,N6-Ethenoadenine (13875-63-3): Implications for Chemical Biology and Medicine
1,N6-Ethenoadenine (CAS: 13875-63-3) is a mutagenic adenine derivative formed through the reaction of adenine with lipid peroxidation products such as 4-hydroxy-2-nonenal or through exposure to vinyl chloride. This compound has garnered significant attention in recent years due to its role in DNA damage and its potential implications in carcinogenesis and other pathological conditions. Recent studies have focused on understanding its formation, detection, and biological consequences, as well as exploring therapeutic strategies to mitigate its effects.
A 2023 study published in Chemical Research in Toxicology elucidated the mechanisms by which 1,N6-ethenoadenine induces DNA replication errors. Using advanced mass spectrometry and polymerase fidelity assays, researchers demonstrated that this lesion significantly increases misincorporation rates during DNA synthesis, leading to transversion mutations. These findings underscore the compound's role in mutagenesis and its potential contribution to cancer development, particularly in tissues exposed to oxidative stress or vinyl chloride.
In the realm of detection and diagnostics, a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed in 2024 for the sensitive quantification of 1,N6-ethenoadenine in human tissues. This method, described in Analytical Biochemistry, achieved a detection limit of 0.1 fmol/μg DNA, enabling researchers to study its accumulation in various disease states. Preliminary data from this study suggest elevated levels of 1,N6-ethenoadenine in hepatocellular carcinoma samples, supporting its potential as a biomarker for oxidative DNA damage.
Therapeutic interventions targeting 1,N6-ethenoadenine are also emerging. A recent Nature Chemical Biology paper (2024) reported the development of a novel DNA repair enzyme, engineered from AlkB family dioxygenases, that specifically recognizes and repairs this lesion. In vitro and in vivo studies demonstrated that this enzyme reduced mutation frequencies by over 80% in cells exposed to vinyl chloride metabolites, presenting a promising avenue for preventive medicine in high-risk populations.
From a chemical biology perspective, the structural characterization of 1,N6-ethenoadenine-containing DNA has provided new insights into how this lesion affects DNA-protein interactions. Cryo-EM studies published in Nucleic Acids Research (2023) revealed that the lesion induces significant helical distortion, explaining its interference with transcription factor binding and DNA replication machinery. These structural insights are informing the design of small molecules that could stabilize or selectively target etheno-adduct-containing DNA sequences.
Ongoing clinical research is exploring the epidemiological significance of 1,N6-ethenoadenine accumulation. A multinational cohort study initiated in 2023 is investigating its association with various cancer types in populations with different exposure profiles to oxidative stress and industrial chemicals. Preliminary results suggest a dose-response relationship between 1,N6-ethenoadenine levels and cancer risk in vinyl chloride workers, reinforcing the need for improved occupational safety measures and early detection strategies.
In conclusion, recent advances in the study of 1,N6-ethenoadenine (13875-63-3) have significantly enhanced our understanding of its biological impact and potential clinical applications. From improved detection methods to novel repair strategies, these developments are contributing to both fundamental knowledge in chemical biology and practical applications in medicine. Future research directions likely include the development of targeted therapies and the validation of this lesion as a clinical biomarker for DNA damage assessment.
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